N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
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Description
N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a useful research compound. Its molecular formula is C28H30N4O2S and its molecular weight is 486.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact withoxidoreductase proteins . These proteins play a crucial role in various biological processes, including energy production, detoxification, and cellular repair.
Mode of Action
It is suggested that the compound may interact with its targets throughhydrogen bonding . This interaction could potentially alter the function of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
Given the potential interaction with oxidoreductase proteins, it is plausible that the compound could influenceredox reactions within the cell .
Pharmacokinetics
Similar compounds have been found to exhibit goodbioavailability
Result of Action
Similar compounds have shown significantantibacterial and antifungal activity . This suggests that the compound could potentially inhibit the growth of certain microorganisms.
Properties
IUPAC Name |
N-[3-[(4-benzylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-20-21(2)35-28(30-27(33)24-11-7-17-34-24)25(20)26(23-10-6-12-29-18-23)32-15-13-31(14-16-32)19-22-8-4-3-5-9-22/h3-12,17-18,26H,13-16,19H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQOUIZNMDRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)NC(=O)C5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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